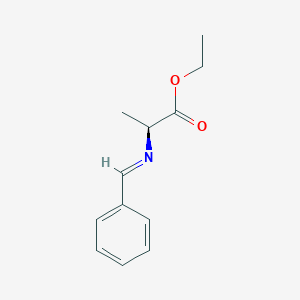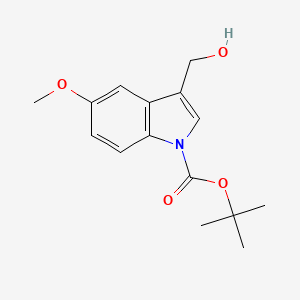
1-Boc-3-Hydroxymethyl-5-méthoxyindole
Vue d'ensemble
Description
1-Boc-3-Hydroxymethyl-5-methoxyindole is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Applications De Recherche Scientifique
1-Boc-3-Hydroxymethyl-5-methoxyindole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including 1-Boc-3-Hydroxymethyl-5-methoxyindole, are studied for their potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
1-Boc-3-Hydroxymethyl-5-methoxyindole
, also known as tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate , is a chemical compound with the molecular formula C15H19NO4 . Here is an overview of its mechanism of action:
Target of Action
It’s known to be a reactant for the preparation of various compounds , suggesting its potential role in multiple biochemical processes.
Mode of Action
This compound is used as a reactant in several chemical reactions, including asymmetric intramolecular Friedel-Crafts alkylation, palladium-catalyzed carboaminoxylations with arylboronic acids and TEMPO catalyst, and Suzuki-Miyaura coupling reaction . These reactions suggest that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
The compound is involved in the synthesis of fluorescent pyrimidopyrimidoindole nucleosides, novel conformationally restricted β- and γ-amino acids, and 2- (Indolyl) borates, silanes, and silanols . It’s also used in the preparation of DNA minor groove alkylating agents as stable amine-based prodrugs designed for tumor-specific release .
Pharmacokinetics
It’s known that the compound may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.
Result of Action
Given its role as a reactant in the synthesis of various compounds , it can be inferred that its action results in the formation of these compounds.
Action Environment
The compound should be kept in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and light could potentially influence its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
1-Boc-3-Hydroxymethyl-5-methoxyindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidizing agents and acids, which can lead to specific biochemical transformations . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Cellular Effects
1-Boc-3-Hydroxymethyl-5-methoxyindole has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the respiratory system, causing specific target organ toxicity upon single exposure . Additionally, it may induce changes in gene expression, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-3-Hydroxymethyl-5-methoxyindole involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s structure allows it to form stable complexes with target enzymes, thereby modulating their activity. These interactions can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-3-Hydroxymethyl-5-methoxyindole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can undergo degradation under specific conditions, leading to the formation of by-products that may have distinct biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-Boc-3-Hydroxymethyl-5-methoxyindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including acute oral toxicity and specific target organ toxicity . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .
Metabolic Pathways
1-Boc-3-Hydroxymethyl-5-methoxyindole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s structure allows it to participate in biochemical reactions, leading to the formation of intermediate metabolites that can influence cellular metabolism . These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of 1-Boc-3-Hydroxymethyl-5-methoxyindole within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its overall biochemical effects .
Subcellular Localization
1-Boc-3-Hydroxymethyl-5-methoxyindole exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects within cells .
Méthodes De Préparation
The synthesis of 1-Boc-3-Hydroxymethyl-5-methoxyindole involves several stepsThe reaction conditions typically involve the use of reagents such as dihydrofuran and hydrazine under reflux .
Analyse Des Réactions Chimiques
1-Boc-3-Hydroxymethyl-5-methoxyindole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Comparaison Avec Des Composés Similaires
1-Boc-3-Hydroxymethyl-5-methoxyindole can be compared with other similar indole derivatives, such as:
- 1-Boc-5-methoxyindole-2-boronic acid
- 1-Boc-3-methylindole
- 1-Boc-5-hydroxyindole
These compounds share the indole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-8,17H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKYYDIURXPHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448951 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600136-09-2 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


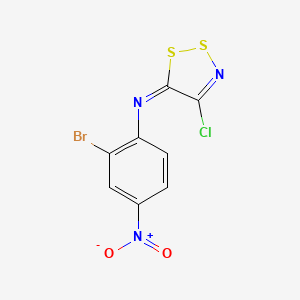
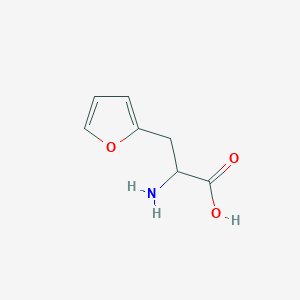

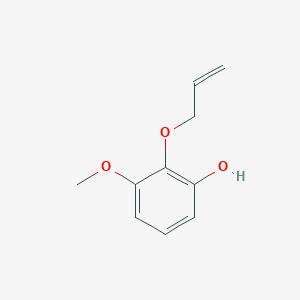


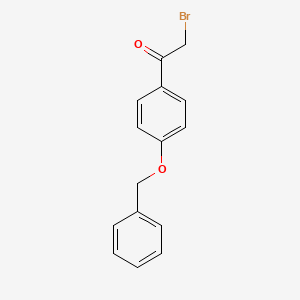
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
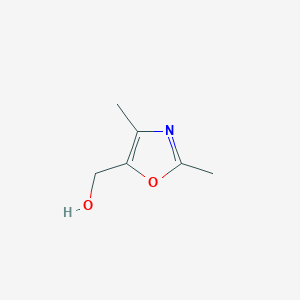


![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)

